molecular formula C18H18ClF3N2O4S B3035314 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide CAS No. 317378-06-6

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B3035314
CAS No.: 317378-06-6
M. Wt: 450.9 g/mol
InChI Key: RCSSBZOJFOGPGI-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide is a useful research compound. Its molecular formula is C18H18ClF3N2O4S and its molecular weight is 450.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

One of the primary applications of derivatives related to 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide is in the field of heterocyclic synthesis. Research by Harb, Hussein, and Mousa (2006) demonstrated the synthesis of Thienopyridines and other fused derivatives using similar compounds. These compounds play a significant role in creating new chemical structures which could have various industrial and pharmaceutical applications (Harb, Hussein, & Mousa, 2006).

Enzyme Inhibition and Antioxidant Properties

Kausar et al. (2019) researched sulfonamide hybrid Schiff bases of anthranilic acid, which involved synthesizing novel Schiff bases from compounds related to this compound. These compounds demonstrated significant enzyme inhibition potential against AChE and BChE enzymes and showed good antioxidant potential (Kausar et al., 2019).

Synthesis of Pyridine and Pyrazole Derivatives

Hussein, Harb, and Mousa (2008) described the use of similar compounds for the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. These derivatives could have potential applications in various fields including pharmaceuticals and material sciences (Hussein, Harb, & Mousa, 2008).

Development of Imaging Agents for MMPs

Wagner et al. (2007) explored the development of imaging agents for matrix metalloproteinases (MMPs), crucial in many pathological processes. The study synthesized fluorinated derivatives based on compounds similar to this compound, demonstrating potential applications in biomedical imaging and diagnostics (Wagner et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O4S/c1-11(2)16(24-29(26,27)15-9-3-12(19)4-10-15)17(25)23-13-5-7-14(8-6-13)28-18(20,21)22/h3-11,16,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSBZOJFOGPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201127512
Record name 2-[[(4-Chlorophenyl)sulfonyl]amino]-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317378-06-6
Record name 2-[[(4-Chlorophenyl)sulfonyl]amino]-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317378-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)sulfonyl]amino]-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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